Ethyl 3-(propionylamino)benzoate
Description
Ethyl 3-(propionylamino)benzoate is an ester derivative of benzoic acid with a propionylamino substituent at the 3-position of the aromatic ring. This compound belongs to a broader class of alkyl benzoates, which are widely studied for their applications in pharmaceuticals, polymers, and organic synthesis. The propionylamino group introduces hydrogen-bonding capability and polar character, distinguishing it from simpler alkyl or aryl-substituted benzoates.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25g/mol |
IUPAC Name |
ethyl 3-(propanoylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-11(14)13-10-7-5-6-9(8-10)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
PRKVHVGYCSCFRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Amino vs. Acyl Substitutions
- Amino Substituents (e.g., –NH2, –NHR, –NR2): Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin formulations due to its tertiary amine group, which enhances electron-donating capacity and accelerates polymerization . In contrast, acyl-substituted derivatives like ethyl benzoylacetate (β-ketoester) exhibit keto-enol tautomerism, favoring cyclization reactions in heterocyclic synthesis .
- This could improve solubility in polar solvents or binding affinity in biological systems.
Positional Isomerism
- 3- vs. 4-Substituted Derivatives: Substituent position significantly affects electronic and steric properties. For example, 4-substituted amino benzoates (e.g., ethyl-p-(n-butylamino)benzoate) are more synthetically accessible due to conventional para-directed electrophilic substitution pathways. In contrast, 3-substituted derivatives (e.g., ethyl 3-aminobenzoate) require specialized diazotization or coupling methods, as seen in , where ethyl 3-aminobenzoate was used to avoid decomposition during diazonium salt formation .
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